molecular formula C19H15N5O2S B14126427 (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14126427
M. Wt: 377.4 g/mol
InChI Key: GFFBRGIJTZTOLF-HAVVHWLPSA-N
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Description

(Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carbohydrazonoyl Cyanide Group: This step involves the reaction of the thiazole derivative with hydrazine hydrate and subsequent treatment with cyanogen bromide to form the carbohydrazonoyl cyanide group.

Industrial Production Methods

Industrial production of (Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
  • (Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
  • (Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl iodide

Uniqueness

(Z)-N-(2,4-dimethylphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the carbohydrazonoyl cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

(2E)-N-(2,4-dimethylanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H15N5O2S/c1-12-6-7-16(13(2)8-12)22-23-17(10-20)19-21-18(11-27-19)14-4-3-5-15(9-14)24(25)26/h3-9,11,22H,1-2H3/b23-17+

InChI Key

GFFBRGIJTZTOLF-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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